Milbemycin A4 Oxime: A Technical Guide to its Discovery, Origin, and Core Scientific Principles
Milbemycin A4 Oxime: A Technical Guide to its Discovery, Origin, and Core Scientific Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Milbemycin A4 oxime, a potent semi-synthetic macrocyclic lactone with significant applications in veterinary medicine for its broad-spectrum antiparasitic activity. The document delves into the discovery of the parent milbemycins, the microbial origin of Milbemycin A4, and the subsequent chemical modifications that lead to the creation of the oxime derivative. A detailed examination of its mechanism of action, supported by signaling pathway diagrams, is presented. Furthermore, this guide includes a summary of key quantitative data in structured tables and outlines the fundamental experimental protocols for its synthesis, offering valuable insights for researchers and professionals in drug development.
Discovery and Origin
The journey to the development of Milbemycin A4 oxime began with the discovery of the milbemycins, a family of macrolide compounds, in 1967 by A. Aoki at Hokkai Sankyo.[1] The initial finding revealed that a metabolite mixture, designated B-41, from the fermentation of an actinomycete, demonstrated remarkable acaricidal activity against plant mites and their eggs.[1] This actinomycete was later identified as Streptomyces hygroscopicus subsp. aureolacrimosus.[2][3]
Subsequent research focused on improving the productivity of the producing strain and isolating the individual active components.[1] The primary natural fermentation products were identified as Milbemycin A3 and Milbemycin A4.[1] These compounds are 16-membered macrocyclic lactones characterized by a unique spiroketal ring system.[1]
Milbemycin A4 oxime is a semi-synthetic derivative, meaning it is not found in nature but is chemically synthesized from the natural product, Milbemycin A4.[2][4] The development of the 5-oxime derivatives of Milbemycin A3 and A4 was a significant advancement, offering high efficacy against a broad spectrum of endo- and ectoparasites, coupled with improved stability and safety in target animals.[1] A mixture of the 5-oxime derivatives of A4 and A3, typically in a ratio of approximately 80:20 or 70:30, was subsequently developed and commercialized for veterinary use.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Milbemycin A4 oxime is crucial for its formulation and application in drug development. Key quantitative data is summarized in the table below.
| Property | Data |
| Molecular Formula | C₃₂H₄₅NO₇[5] |
| Molecular Weight | 555.7 g/mol [2][5] |
| Appearance | White or light yellow powder/solid[2][4] |
| Purity | >99% by HPLC[4] |
| Solubility | Soluble in ethanol (B145695), methanol (B129727), DMF, and DMSO.[4] Poor water solubility.[4] Sparingly soluble in DMSO.[2] Very soluble in anhydrous ethanol and ethyl acetate.[2] |
| Storage | Long-term storage at -20°C[4] |
| CAS Number | 93074-04-5[4][5] |
Mechanism of Action
Milbemycin A4 oxime exerts its potent antiparasitic effect by targeting the nervous system of invertebrates.[2][4] The primary mechanism of action involves the potentiation of glutamate-gated chloride ion channels, which are specific to invertebrate nerve and muscle cells.[6] This interaction leads to an increased influx of chloride ions into the cells, causing hyperpolarization of the cell membrane and subsequent blockage of signal transmission.[2][4][6] This ultimately results in paralysis and death of the parasite.[2][6]
Additionally, milbemycins have been shown to potentiate the action of gamma-aminobutyric acid (GABA), another important inhibitory neurotransmitter in invertebrates, further contributing to the disruption of nerve signal transmission.[6][7]
Caption: Mechanism of action of Milbemycin A4 oxime in invertebrates.
Synthesis
Milbemycin A4 oxime is produced through a semi-synthetic process that starts with the fermentation-derived Milbemycin A4. The synthesis involves a two-step chemical modification: oxidation of the C5 hydroxyl group to a ketone, followed by an oximation reaction.
Generalized Experimental Protocol
The following protocol is a generalized procedure based on information from patent literature and should be adapted and optimized for specific laboratory conditions.
Step 1: Oxidation of Milbemycin A4 to 5-Oxomilbemycin A4
-
Dissolution: Dissolve Milbemycin A4 as the raw material in a suitable organic solvent, such as dichloromethane.[8]
-
Catalyst and Promoter: Introduce a catalyst, such as a piperidine (B6355638) nitrogen oxygen free radical, and a halide as a catalyst promoter.[8]
-
Oxidizing Agent: Add an oxidizing agent, for example, a solution of sodium hypochlorite (B82951) or sodium chlorite, dropwise to the reaction mixture.[8] The reaction is typically conducted at a controlled temperature range of -5 to 15°C for 0.5 to 4 hours.[8]
-
Quenching and Extraction: Upon completion of the reaction, quench it with a sodium thiosulfate (B1220275) solution.[8] The organic phase containing the intermediate product, 5-Oxomilbemycin A4 (Milbemycin ketone), is then separated, dried, and concentrated.[8]
Step 2: Oximation of 5-Oxomilbemycin A4
-
Dissolution: Dissolve the 5-Oxomilbemycin A4 intermediate in a reaction solvent mixture, such as methanol and 1,4-dioxane.[8]
-
Oximation Agent: Add an oximation agent, typically hydroxylamine (B1172632) hydrochloride.[8]
-
Reaction Conditions: The reaction is carried out at a temperature of 25-35°C for a duration of 10-16 hours.[8]
-
Work-up and Purification: After the reaction is complete, the mixture is concentrated. The crude Milbemycin A4 oxime is then extracted using a suitable solvent system (e.g., dichloromethane-aqueous system).[9] The organic phase is dried and concentrated to yield the crude product, which can be further purified by crystallization.[9]
Caption: High-level workflow for the production of Milbemycin A4 oxime.
Biological Activity and Efficacy
Milbemycin A4 oxime exhibits a broad spectrum of activity against various internal and external parasites in animals. The following table summarizes efficacy data from selected studies.
| Target Organism | Host | Dosage | Efficacy |
| Echinococcus multilocularis (adult) | Dogs | 0.5 mg/kg (single dose) | 100%[10] |
| Echinococcus multilocularis (adult and immature) | Cats | 2 mg/kg (single dose) | 100%[10] |
| Ancylostoma spp. (mature) | Dogs | 0.50 mg/kg | 95%[11] |
| Ancylostoma spp. (mature) | Dogs | 0.75 mg/kg | 99%[11] |
| Trichuris vulpis (mature) | Dogs | 0.55 to 0.86 mg/kg | 97%[11] |
| Dirofilaria immitis (heartworm) | Cats | 2.0 - 2.5 mg/kg (single treatment) | Completely prevented establishment of artificially induced infections.[12] |
Conclusion
Milbemycin A4 oxime stands as a testament to the successful synergy of natural product discovery and synthetic chemistry. Originating from the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus, its targeted chemical modification has yielded a potent and safe antiparasitic agent with widespread use in veterinary medicine. A thorough understanding of its discovery, physicochemical properties, mechanism of action, and synthesis is paramount for the continued development of novel and improved antiparasitic therapies. This guide provides a foundational resource for scientists and researchers dedicated to this field.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. toku-e.com [toku-e.com]
- 3. Streptomyces hygroscopicus - Wikipedia [en.wikipedia.org]
- 4. uniscience.co.kr [uniscience.co.kr]
- 5. Milbemycin A4 5-Oxime | C32H45NO7 | CID 91617829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 8. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 9. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
- 10. Efficacy of a single dose of milbemycin oxime/praziquantel combination tablets, Milpro®, against adult Echinococcus multilocularis in dogs and both adult and immature E. multilocularis in young cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of milbemycin oxime against naturally acquired or experimentally induced Ancylostoma spp and Trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
